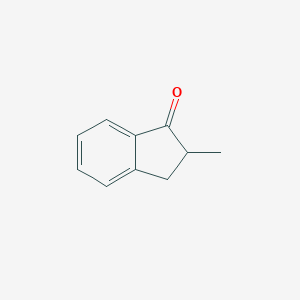

2-Methyl-1-indanone

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKNOGMQVKBMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290210 | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17496-14-9 | |

| Record name | 2-Methyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17496-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-1-indanone

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of the physical properties of intermediate compounds is not merely academic; it is a cornerstone of robust process development, ensuring purity, stability, and scalability. 2-Methyl-1-indanone (CAS No: 17496-14-9), a bicyclic ketone, serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility in drug development and organic synthesis necessitates a precise characterization of its fundamental physicochemical parameters.

This guide provides an in-depth analysis of the melting and boiling points of 2-Methyl-1-indanone. It is designed for researchers, chemists, and drug development professionals, offering not just the empirical data but also the underlying scientific principles and field-proven methodologies for their accurate determination. We will explore the theoretical basis for phase transitions and present self-validating, step-by-step protocols that ensure experimental integrity and reproducibility.

Physicochemical Data Summary for 2-Methyl-1-indanone

The essential physical properties of 2-Methyl-1-indanone are summarized below. These values serve as a critical baseline for handling, purification, and reaction setup.

| Property | Value | Source(s) |

| Melting Point | 47-47.5 °C | [1][2] |

| Boiling Point | 93-95 °C at 4 mmHg (5.33 hPa) | [1][2][3] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.555 | [2] |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol |

Part 1: Melting Point Analysis

The melting point is one of the most characteristic physical properties of a solid crystalline compound and a primary indicator of its purity.

Theoretical Principles of Melting

The melting point of a substance is the temperature at which it transitions from the ordered crystalline solid phase to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0 °C.

The Causality of Melting Point Depression: The presence of soluble impurities disrupts the uniform crystal lattice structure of the solid.[4] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break down the crystalline structure.[5] Consequently, two effects are observed:

-

A Depression of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.[4][6]

-

A Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.

This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a compound. A sharp melting range close to the literature value is a strong indication of high purity.

Standard Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, which provides controlled heating and magnified observation.

Methodology:

-

Sample Preparation:

-

Ensure the 2-Methyl-1-indanone sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.[7][8]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[8]

-

Set the plateau temperature to approximately 20 °C below the expected melting point (expected ~47 °C, so set plateau to ~25-30 °C).

-

-

Determination:

-

Begin heating. For a preliminary, rapid determination, a heating rate of 5-10 °C/minute can be used to find an approximate range.

-

For an accurate determination, prepare a new sample and heat rapidly to about 15-20 °C below the expected melting point.[8]

-

Decrease the heating rate to a slow 1-2 °C per minute.[8] This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium.

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely transparent liquid.[8]

-

The result is reported as the melting range, T₁ - T₂.

-

-

Validation:

-

Repeat the determination with a fresh capillary tube until two consistent values are obtained.

-

Experimental Workflow for Melting Point Determination

Caption: Logical flow for the experimental determination of melting point.

Part 2: Boiling Point Analysis

The boiling point provides critical information for purification via distillation and understanding a compound's volatility.

Theoretical Principles of Boiling

A liquid boils at the temperature where its vapor pressure equals the pressure exerted on its surface (ambient pressure).[9] The "normal" boiling point is measured at a standard atmospheric pressure of 760 mmHg.

The Pressure-Temperature Relationship (Clausius-Clapeyron Relation): For many compounds, particularly those with high molecular weights or sensitive functional groups, the normal boiling point is very high. Heating to this temperature can lead to thermal decomposition. The Clausius-Clapeyron equation describes the relationship between a liquid's vapor pressure and its temperature.[10][11] A key consequence of this relationship is that by reducing the ambient pressure, the boiling point of the liquid is significantly lowered.[9][12]

This principle is the foundation of vacuum distillation, a technique essential for the purification of compounds like 2-Methyl-1-indanone. The reported boiling point of 93-95 °C at 4 mmHg indicates that its normal boiling point is substantially higher, and purification should be conducted under reduced pressure to maintain the compound's integrity.[1][2][3]

Standard Protocol for Micro-Boiling Point Determination

This method is suitable for small sample quantities and is readily adaptable for determination under vacuum.

Methodology:

-

Apparatus Setup:

-

Place a small amount (0.5-1.0 mL) of 2-Methyl-1-indanone into a small test tube (e.g., a Durham tube).

-

Take a melting point capillary tube and seal the open end using a flame, then break it in the middle to create a small bell. Place this bell, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into a heating bath (e.g., a Thiele tube filled with mineral oil) or a distillation apparatus designed for vacuum.[13]

-

-

Determination at Reduced Pressure:

-

Secure the assembly within a vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Evacuate the system to the desired pressure (e.g., 4 mmHg).

-

Begin heating the bath slowly and with constant stirring to ensure even temperature distribution.[14]

-

As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[13]

-

Note this temperature, then remove the heat source and allow the apparatus to cool slowly.

-

The precise boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the external pressure has just overcome the vapor pressure of the liquid.

-

-

Validation:

-

The process can be repeated by carefully re-heating the sample to confirm the temperature at which a rapid stream of bubbles re-emerges.

-

Experimental Workflow for Boiling Point Determination

Caption: Flowchart for the micro-determination of boiling point.

Conclusion

The physical properties of 2-Methyl-1-indanone, specifically its melting point of 47-47.5 °C and boiling point of 93-95 °C at 4 mmHg, are definitive characteristics that govern its handling, purification, and use in synthesis. The melting point serves as a reliable indicator of purity, while the boiling point under reduced pressure underscores the necessity of vacuum distillation for its purification to prevent thermal degradation. The methodologies detailed in this guide provide a robust framework for the empirical verification of these properties, grounded in established thermodynamic principles. For professionals in chemical and pharmaceutical development, adherence to these precise and validated protocols is essential for achieving reproducible, high-quality scientific outcomes.

References

-

2-methylindan-1-one CAS 17496-14-9. (n.d.). 960 Chemical Network. Retrieved January 31, 2026, from [Link]

-

Safety Data Sheet for 2-Methyl-1-indanone. (n.d.). MilliporeSigma. Retrieved January 31, 2026, from [Link]

-

Melting Point Determination. (n.d.). University of Calgary. Retrieved January 31, 2026, from [Link]

-

Clausius-Clapeyron Equation. (2025, March 21). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. Retrieved January 31, 2026, from [Link]

-

Experimental No. (2) Boiling Point. (2021, July 16). University of Technology, Iraq. Retrieved January 31, 2026, from [Link]

-

Melting point depression. (n.d.). IBChem. Retrieved January 31, 2026, from [Link]

-

02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). LambdaGeeks. Retrieved January 31, 2026, from [Link]

-

Clausius–Clapeyron relation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

1-Indanone. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). B. N. College, DU. Retrieved January 31, 2026, from [Link]

-

6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Clausius Clapeyron Equation Examples and Practice Problems. (2016, July 14). The Organic Chemistry Tutor. Retrieved January 31, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 31, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Melting Point Depression Explained. (2013, September 5). Professor Dave Explains. Retrieved January 31, 2026, from [Link]

-

Understanding vacuum and boiling point relationship. (2019, November 19). Future4200. Retrieved January 31, 2026, from [Link]

-

Which equation is used to calculate the boiling point under vacuum distillation? (2020, December 24). Quora. Retrieved January 31, 2026, from [Link]

-

Clausius-Clapeyron Equation Explained. (2022, May 11). Testbook. Retrieved January 31, 2026, from [Link]

-

Melting-point depression – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

5-Methoxyindan-1-one. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

- 1. 2-METHYL-1-INDANONE CAS#: 17496-14-9 [m.chemicalbook.com]

- 2. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 3. canbipharm.com [canbipharm.com]

- 4. ibchem.com [ibchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 2-Methyl-1-indanone: A Technical Guide to Intramolecular Friedel-Crafts Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-methyl-1-indanone, a valuable chemical intermediate. The primary focus is on the classical and robust method of intramolecular Friedel-Crafts acylation, a cornerstone of synthetic organic chemistry for the formation of cyclic ketones. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present quantitative data to guide laboratory execution. This document is designed to bridge theoretical understanding with practical application, offering insights into experimental choices and process optimization for professionals in chemical research and pharmaceutical development. The indanone scaffold is a privileged structure in medicinal chemistry, and mastery of its synthesis is crucial for the development of novel chemical entities.[1][2]

Foundational Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction used to attach an acyl group to an aromatic ring.[3][4] In the context of 2-methyl-1-indanone synthesis, we employ an intramolecular variant, where the acylating agent and the aromatic ring are part of the same molecule. This strategy is highly effective for constructing fused ring systems, particularly the 5- and 6-membered rings common in pharmacologically active molecules.[5][6]

The reaction is initiated by a Lewis acid (e.g., aluminum chloride, AlCl₃) or a strong Brønsted acid, which activates an acyl halide or carboxylic acid.[7] This activation generates a highly electrophilic, resonance-stabilized acylium ion.[8][9] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a cyclic intermediate (a sigma complex).[7] The final step is the deprotonation of this intermediate, which restores aromaticity and yields the target cyclic ketone.[2]

A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the absence of carbocation rearrangements.[8] Furthermore, the product ketone is deactivated towards further acylation due to the electron-withdrawing nature of the carbonyl group, which prevents poly-acylation side products.[5][10]

Primary Synthetic Strategy: Cyclization of 3-Phenylbutanoyl Chloride

The most common and reliable route to 2-methyl-1-indanone involves a three-step sequence starting from commercially available materials. This method provides excellent control over the final structure.[1]

Caption: The three-step workflow for 2-methyl-1-indanone synthesis.

Mechanism of Intramolecular Cyclization

The critical ring-forming step is the intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride. The causality of this transformation is illustrated below.

-

Acylium Ion Generation: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion.[4]

-

Intramolecular Electrophilic Attack: The electron-rich phenyl ring, held in close proximity, attacks the acylium ion at the ortho position. This is the key C-C bond-forming step that establishes the five-membered ring.[2]

-

Restoration of Aromaticity: The resulting intermediate, a non-aromatic carbocation (sigma complex), is deprotonated. The AlCl₄⁻ complex formed in the first step assists in this process, regenerating the AlCl₃ catalyst and yielding the final 2-methyl-1-indanone product.[10][11]

Caption: Key mechanistic stages of the final cyclization reaction.

Experimental Protocols & Data

The following protocols are detailed, self-validating systems designed for reproducibility. Adherence to anhydrous conditions is critical for the success of these reactions.

Protocol I: Synthesis of 3-Phenylbutanoic Acid (Precursor)

This step is achieved via a Knoevenagel condensation followed by reduction.[1]

-

Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress can be monitored via Thin Layer Chromatography (TLC).

-

Work-up: After cooling, acidify the reaction mixture with aqueous HCl. The resulting cinnamic acid derivative will precipitate.

-

Filtration: Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

Reduction: Dissolve the dried cinnamic acid derivative in ethanol. Add a catalyst, such as 10 mol% palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 12-24 hours until the reaction is complete.

-

Isolation: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-phenylbutanoic acid.

Protocol II: Synthesis of 3-Phenylbutanoyl Chloride (Activation)

The carboxylic acid is activated to the more reactive acyl chloride.[1]

-

Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), place the crude 3-phenylbutanoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: Heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation (or careful rotary evaporation) to yield the crude 3-phenylbutanoyl chloride, which is often used directly in the next step without further purification.

Protocol III: Intramolecular Friedel-Crafts Acylation

This is the final, ring-closing step to produce 2-methyl-1-indanone.[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction.

-

Substrate Addition: Add a solution of 3-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Quenching and Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude 2-methyl-1-indanone is purified by vacuum distillation.[1]

Quantitative & Physical Data

The efficiency of the synthesis is summarized below, along with the physical properties of the target compound.

Table 1: Summary of Reaction Parameters and Yields for Synthetic Strategy 1 [1]

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde, Malonic Acid | Pyridine, Pd/C, H₂ | Ethanol | Reflux, RT | 4-6, 12-24 | 70-85 |

| 2 | 3-Phenylbutanoic Acid | Thionyl Chloride, DMF | Neat | Reflux | 1-2 | >90 (crude) |

| 3 | 3-Phenylbutanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 60-75 |

Table 2: Physical and Spectroscopic Properties of 2-Methyl-1-indanone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | [12] |

| Molecular Weight | 146.19 g/mol | [12] |

| CAS Number | 17496-14-9 | [12] |

| Physical Form | Liquid | [13] |

| Boiling Point | 93-95 °C / 4 mmHg | [14] |

| Density | 1.064 g/mL at 25 °C | [14] |

| Refractive Index (n20/D) | 1.555 | [14] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.31 (d, 3H), 2.73 (m, 2H), 3.40 (dd, 1H), 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H) |[15] |

Field Insights: Causality and Optimization

-

Role of Anhydrous Conditions: Water reacts violently with both thionyl chloride and aluminum chloride, deactivating them and leading to significantly lower yields. Therefore, flame-drying glassware and using anhydrous solvents are paramount for success.

-

Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst.[10] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. This complex is destroyed during the aqueous work-up.[10]

-

Alternative Route: An alternative synthesis involves the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone.[1] This precursor can be formed via an initial Friedel-Crafts acylation of benzene. This route can be highly efficient but requires careful handling of different starting materials.[1][15]

-

Catalyst Selection: While AlCl₃ is the workhorse, other Lewis acids like FeCl₃ or Brønsted acids like polyphosphoric acid (PPA) or triflic acid can also be employed, sometimes offering milder conditions or different selectivities.[3][6][7]

Conclusion

The intramolecular Friedel-Crafts acylation remains a highly reliable and versatile method for the synthesis of 2-methyl-1-indanone and its analogs. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can efficiently construct this important chemical scaffold. The multi-step synthesis from 3-phenylbutanoic acid provides a robust and scalable pathway, yielding the target compound in good overall yields. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this pivotal reaction in a research and development setting.

References

- BenchChem. (n.d.). Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.

- BenchChem. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.

- Ashenhurst, J. (2025). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Royal Society of Chemistry. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid.

- NROChemistry. (n.d.). Friedel-Crafts Reactions.

- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.

- Sigma-Aldrich. (n.d.). 2-Methyl-1-indanone 99%.

- Horan, J. E., & Schiessler, R. W. (n.d.). 2-indanone. Organic Syntheses.

- ECHEMI. (n.d.). How can 2-indanone be prepared?.

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

- ResearchGate. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.

- ChemicalBook. (2026). 2-METHYL-1-INDANONE.

- Santa Cruz Biotechnology. (n.d.). 2-Methyl-1-indanone.

- SpectraBase. (n.d.). 2,3,3-Trimethyl-1-indanone - Optional[MS (GC)] - Spectrum.

- BenchChem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.

- National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.

- Sigma-Aldrich. (n.d.). 2-Methyl-1-indanone 99%.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. 2-Methyl-1-indanone | CAS 17496-14-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]

- 14. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 15. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

Methodological & Application

Organocatalytic alpha-methylation of 1-indanone

Application Note: High-Efficiency Asymmetric -Methylation of 1-Indanone via Chiral Phase-Transfer Catalysis

Executive Summary

This Application Note details the protocol for the enantioselective

Target Audience: Process chemists and medicinal chemists involved in the synthesis of pharmacophores related to acetylcholinesterase inhibitors (e.g., Donepezil derivatives).

Scientific Foundation & Mechanistic Insight

The Challenge of 1-Indanone Methylation

The

-

Chemo-selectivity (Mono- vs. Bis-alkylation): The introduction of an electron-donating methyl group at the

-position makes the product enolate slightly more nucleophilic than the starting material, often leading to the thermodynamic sink: 2,2-dimethyl-1-indanone. -

Stereocontrol: The

-proton of the mono-methylated product is acidic (

The Solution: Interfacial Phase-Transfer Catalysis

To solve this, we utilize a biphasic system (Toluene / 50% NaOH) mediated by a chiral catalyst, typically a derivative of Cinchonine or Cinchonidine.

Mechanism of Action:

The reaction operates via an interfacial mechanism (distinct from the Starks extraction mechanism). The inorganic base (NaOH) remains in the aqueous phase and deprotonates the indanone at the interface. The chiral quaternary ammonium catalyst (

Mechanistic Pathway Diagram

Caption: Interfacial mechanism of PTC alkylation. The chiral ion pair protects the enolate from achiral protonation and directs facial selectivity.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 1-Indanone (>98%) | Starting Material |

| Reagent | Methyl Iodide (MeI) | Electrophile |

| Catalyst | Chiral Phase Transfer Catalyst | |

| Solvent | Toluene (Anhydrous) | Organic Phase (Non-polar enhances ion pairing) |

| Base | 50% w/w NaOH (aq) | Deprotonating Agent |

Step-by-Step Methodology

Pre-Step: Catalyst Preparation (If not commercial) Note: The p-trifluoromethylbenzyl group on the catalyst is critical for high enantioselectivity as it increases the rigidity and shielding of the active site.

Step 1: System Setup

-

Charge a reaction vessel with 1-Indanone (1.0 eq, e.g., 1.32 g, 10 mmol) and Catalyst (0.05 eq, 5 mol%).

-

Add Toluene (Volume ratio: 10 mL per 1 g substrate).

-

Cool the mixture to -20°C using a cryostat. Causality: Low temperature suppresses the background racemic reaction and enhances the rigidity of the chiral pocket.

Step 2: Reagent Addition

-

Add Methyl Iodide (1.2 eq) to the cold toluene solution.

-

Safety Note: MeI is a volatile alkylating agent. Use a scrubber system.

Step 3: Initiation

-

Add 50% NaOH (5.0 eq) dropwise over 10 minutes while maintaining vigorous stirring (>800 RPM).

-

Critical Parameter: Stirring rate must be high to maximize the interfacial area.

Step 4: Reaction Monitoring

-

Maintain -20°C for 12–18 hours.

-

Checkpoint: Sample 50 µL of the organic layer, dilute in hexane, and analyze via GC or HPLC.

-

Stop reaction when conversion reaches >95%.

-

Warning: If bis-methylated product exceeds 5%, terminate immediately.

-

Step 5: Work-up

-

Separate phases while cold (keep < 0°C to prevent racemization during workup).

-

Wash organic layer with cold water (3x) until neutral pH.

-

Wash with dilute HCl (1N) to remove residual catalyst.

-

Dry over

and concentrate in vacuo.

Purification

Purify via flash column chromatography (SiO2, Hexane/EtOAc 95:5).

Note: Avoid alumina, which can induce racemization of the

Quality Control & Validation

Analytical Parameters

To validate the success of the protocol, the following data points must be met:

| Parameter | Method | Acceptance Criteria |

| Conversion | GC-FID / HPLC | > 95% |

| Mono:Bis Ratio | GC-MS | > 15:1 |

| Enantiomeric Excess | Chiral HPLC | > 90% ee |

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane / Isopropanol (98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(R)-Isomer: 12.5 min

-

(S)-Isomer: 14.2 min (Major product with Cinchoninium catalyst)

-

Workflow Logic Diagram

Caption: Operational workflow for the asymmetric methylation protocol.

Troubleshooting & Optimization

-

Issue: Low Enantioselectivity (<80% ee).

-

Issue: High Bis-methylation.

-

Issue: Racemization during workup.

References

-

Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link] -

Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013–3028. [Link]

-

Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518–525. [Link]

Sources

- 1. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Direct enantioselective organocatalytic hydroxymethylation of aldehydes catalyzed by alpha,alpha-diphenylprolinol trimethylsilyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Organocatalytic Singly Occupied Molecular Orbital Activation: The Enantioselective α-Enolation of Aldehydes [organic-chemistry.org]

- 4. Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Synthesis of 2-Methyl-1-indanone via Chiral Auxiliaries

[1]

Executive Summary & Strategic Rationale

2-Methyl-1-indanone is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors (e.g., Indinavir precursors), melatonin receptor agonists, and various asymmetric catalysts.[1]

While direct asymmetric catalytic alkylation of 1-indanone is possible using phase-transfer catalysts, Auxiliary-Mediated Synthesis remains the "Gold Standard" for early-phase drug development due to:

-

Predictability: Unlike catalytic methods which may require extensive ligand screening, auxiliaries offer reliable diastereomeric transition states.

-

Purification: Diastereomeric intermediates can be separated by standard chromatography or crystallization, ensuring high enantiomeric excess (ee) before the auxiliary is removed.[1]

-

Scale: The protocols are robust and less sensitive to trace moisture than organometallic catalytic routes.

This guide details two distinct auxiliary strategies:

-

Method A (Direct Alkylation): The SAMP/RAMP Hydrazone method (Enders' Protocol).[1][2] Best for direct functionalization of commercially available 1-indanone.[1]

-

Method B (De Novo Cyclization): The Evans Oxazolidinone method.[1] Best when the indanone ring must be constructed from acyclic precursors (e.g., hydrocinnamic acid derivatives).[1]

Method A: The SAMP/RAMP Hydrazone Protocol (Primary Route)[1]

This method utilizes the chiral hydrazines (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP ) or its enantiomer (RAMP ) to convert the achiral ketone into a chiral hydrazone.[1][2][3]

Mechanistic Insight

The success of this reaction relies on the formation of a rigid Lithium Aza-Enolate .

-

Chelation Control: Upon deprotonation with LDA, the lithium ion chelates between the amide nitrogen and the methoxy oxygen of the auxiliary.[3]

-

Steric Shielding: This chelation locks the conformation. The pyrrolidine ring and its substituents sterically block one face of the enolate (the Re-face or Si-face), forcing the electrophile (Methyl Iodide) to attack from the opposite, open face.[1]

-

Prevention of Polyalkylation: Unlike standard enolates, aza-enolates are less prone to proton exchange with the alkylated product, suppressing over-alkylation.[1]

Experimental Protocol

Step 1: Hydrazone Formation[2][3]

-

Reagents: 1-Indanone (1.0 equiv), SAMP (1.1 equiv), p-Toluenesulfonic acid (pTSA, cat.).[1]

-

Solvent: Cyclohexane or Toluene.

-

Procedure:

-

Combine 1-indanone and SAMP in solvent equipped with a Dean-Stark trap.[1]

-

Reflux until theoretical water volume is collected (approx. 12–24 h).

-

Cool, wash with water, dry over MgSO₄, and concentrate.

-

Checkpoint: Isolate the crude hydrazone.[2] It is often an oil that can be used directly or purified by distillation.

-

Step 2: Asymmetric Alkylation (Critical Step)[1]

-

Reagents: LDA (1.1 equiv), Methyl Iodide (MeI, 3.0 equiv).[1]

-

Solvent: Anhydrous THF.

-

Procedure:

-

Metallation: Cool a solution of LDA in THF to 0°C. Add the SAMP-hydrazone (dissolved in THF) dropwise. Stir for 2–4 hours at 0°C to ensure complete aza-enolate formation.

-

Cooling: Lower temperature to -78°C (Acetone/Dry Ice bath). Note: Temperature control is vital here to maintain the rigid chelated transition state.

-

Alkylation: Add MeI dropwise. Allow the mixture to warm slowly to room temperature overnight.

-

Quench: Pour into saturated NH₄Cl solution and extract with ether.

-

Step 3: Auxiliary Cleavage (Hydrolysis)[1]

-

Method: Oxidative cleavage (Ozonolysis) is rapid, but Acidic Hydrolysis is preferred for scale-up to avoid cryogenic hazards.[1]

-

Reagents: 3N HCl / Pentane (two-phase system) OR MeI followed by HCl.

-

Procedure:

-

Dissolve alkylated hydrazone in pentane.

-

Add 3N HCl and stir vigorously. The chiral auxiliary (SAMP) forms a water-soluble salt, while the ketone (2-methyl-1-indanone) remains in the organic layer.[1]

-

Separate layers.[4] The aqueous layer can be basified to recover the expensive SAMP auxiliary.

-

Distill or chromatograph the organic layer to obtain (S)-2-methyl-1-indanone.[1]

-

Visualization: SAMP/RAMP Pathway

Figure 1: The logic flow of the SAMP-mediated synthesis.[1] The rigidity of the Aza-Enolate (Red Node) is the causality for stereochemical success.[1]

Method B: Evans Oxazolidinone Strategy (Secondary Route)[1]

This route is preferred if 1-indanone is not the starting material, but rather acyclic precursors like hydrocinnamic acid (3-phenylpropanoic acid).[1] It builds the chirality before closing the ring.

Protocol Summary

-

Acylation: Convert 3-phenylpropanoic acid to its mixed anhydride (using pivaloyl chloride) and react with lithiated (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

-

Asymmetric Methylation: Treat the imide with NaHMDS (base) at -78°C, followed by MeI.[1] The bulky benzyl group on the auxiliary directs methylation to the alpha-position with high diastereoselectivity.[1]

-

Hydrolysis: Remove the auxiliary using LiOH/H₂O₂ to yield (S)-2-methyl-3-phenylpropanoic acid .[1]

-

Cyclization: Convert the chiral acid to the acid chloride (SOCl₂) and perform an intramolecular Friedel-Crafts acylation using AlCl₃ to close the ring, yielding (S)-2-methyl-1-indanone.[1]

Comparative Data Analysis

The following table contrasts the two methodologies to assist in decision-making based on laboratory resources and project goals.

| Feature | Method A: SAMP/RAMP Hydrazone | Method B: Evans Oxazolidinone |

| Starting Material | 1-Indanone (Cyclic) | 3-Phenylpropanoic Acid (Acyclic) |

| Step Count | 3 Steps (Condense | 4 Steps (Couple |

| Enantiomeric Excess (ee) | Typically 90–98% | Typically >98% (after recrystallization) |

| Atom Economy | Moderate (Auxiliary is high MW but recyclable) | Lower (Requires activation/coupling reagents) |

| Key Risk | Hydrazone hydrolysis requires care to avoid racemization.[1] | Cyclization step (Friedel-Crafts) must not racemize the alpha-center.[1] |

| Cost | SAMP is expensive; requires recovery.[1] | Evans auxiliaries are commoditized/cheaper. |

Troubleshooting & Critical Control Points

Self-Validating the Protocol

To ensure the protocol is working during execution (Self-Validation):

-

The "Color Change" Indicator (Method A): Upon adding LDA to the hydrazone, the solution usually turns a bright yellow/orange, indicating aza-enolate formation.[1] If it remains pale, metallation is incomplete.

-

Diastereomeric Ratio (dr) Check: Before cleaving the auxiliary, run an NMR of the alkylated intermediate. The diastereomers (if any minor isomer exists) often show distinct chemical shifts for the methoxy group on the SAMP auxiliary. If dr is < 95:5, recrystallize the intermediate before hydrolysis.

Common Pitfalls

-

Moisture Sensitivity: The aza-enolate (Method A) and sodium enolate (Method B) are extremely sensitive to moisture.[1] Protonation kills the stereocontrol. Protocol: Flame-dry all glassware and use fresh LDA.

-

Temperature Spikes: Adding MeI is exothermic. If the temperature rises above -70°C during addition, the rigid chelation may loosen, eroding ee.[1] Protocol: Use a syringe pump for slow addition.

References

-

Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[1][3] Organic Syntheses, Coll.[1][5] Vol. 8, p. 403 (1993).[1]

-

Source:[1]

-

-

Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 104(6), 1737–1739 (1982).[1]

-

Source:[1]

-

-

BenchChem Application Note. "Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide."

-

Source: (Cited for general indanone properties).[1]

-

-

University of York. "Asymmetric Synthesis - Chiral Auxiliaries."[1]

-

Source:[1]

-

Application Notes & Protocols: 2-Methyl-1-indanone as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Agents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant pharmaceutical agents.[1] Its rigid, bicyclic framework provides a valuable template for the design of molecules with specific pharmacological activities. This guide provides an in-depth exploration of 2-methyl-1-indanone as a key starting material for the synthesis of complex drug molecules. We will present detailed protocols and expert insights, focusing on the synthesis of a chiral aminoindan derivative, a critical intermediate for neuroprotective agents, using the synthesis of a Rasagiline analogue as a primary example. The methodologies described herein are designed to be robust, scalable, and informative for researchers in drug discovery and process development.

Introduction: The Significance of the Indanone Scaffold in Medicinal Chemistry

The indanone core, a fusion of a benzene and a cyclopentanone ring, is a recurring motif in a wide array of biologically active compounds.[1] Its structural rigidity and the presence of a reactive ketone group offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse therapeutic agents.[1] Indanone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1]

Notably, the indanone scaffold is central to the development of drugs targeting neurodegenerative disorders.[2] The successful development and approval of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[2] Furthermore, indanone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and -B), which are key enzymes in the pathophysiology of various neurological conditions.[2]

This guide will focus on 2-methyl-1-indanone, a readily available derivative, and its application as a precursor for the synthesis of chiral 2-methyl-1-aminoindan. This transformation is a critical step in the development of a class of neuroprotective agents, exemplified by the anti-Parkinson's drug Rasagiline, which is synthesized from the closely related 1-indanone.[2]

Synthetic Strategy: From 2-Methyl-1-indanone to a Chiral Aminoindan Intermediate

The overall synthetic strategy involves a three-stage process, beginning with the reductive amination of 2-methyl-1-indanone to form a racemic N-benzyl-2-methyl-1-aminoindan. This is followed by a classical chiral resolution to isolate the desired enantiomer, and finally, debenzylation and subsequent functionalization to yield the target pharmaceutical intermediate.

Caption: Synthetic workflow from 2-Methyl-1-indanone.

Detailed Protocols

Stage 1: Synthesis of Racemic N-Benzyl-2-methyl-1-aminoindan via Reductive Amination

This protocol details the conversion of 2-methyl-1-indanone to its corresponding N-benzyl amine through the formation of an intermediate enamine, followed by in-situ reduction.

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1-indanone (14.6 g, 0.1 mol) and benzylamine (11.8 g, 0.11 mol) in 200 mL of anhydrous methanol.

-

Enamine Formation: Heat the mixture to reflux for 2 hours to facilitate the formation of the enamine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 100 mL of water.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent in vacuo to yield the crude racemic N-benzyl-2-methyl-1-aminoindan as an oil. The product can be further purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | 2-Methyl-1-indanone |

| Reagents | Benzylamine, Sodium Borohydride |

| Solvent | Methanol |

| Typical Yield | 85-95% |

| Purity (crude) | >90% |

Stage 2: Chiral Resolution of Racemic N-Benzyl-2-methyl-1-aminoindan

This protocol utilizes L-tartaric acid to form diastereomeric salts, allowing for the separation of the enantiomers by fractional crystallization.[3]

Experimental Protocol:

-

Salt Formation: Dissolve the crude racemic N-benzyl-2-methyl-1-aminoindan (23.7 g, 0.1 mol) in 250 mL of boiling methanol. In a separate flask, dissolve L-tartaric acid (15.0 g, 0.1 mol) in 150 mL of boiling methanol.

-

Crystallization: Slowly add the hot L-tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in the (R)-amine-(L)-tartrate diastereomer.

-

Recrystallization for Enantiopurity: To enhance the enantiomeric purity, recrystallize the collected salt from a minimal amount of boiling methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Repeat the recrystallization until a constant optical rotation is achieved.

| Parameter | Value |

| Resolving Agent | L-Tartaric Acid |

| Solvent | Methanol |

| Expected Product | Diastereomeric salt of (R)-N-Benzyl-2-methyl-1-aminoindan |

| Key Technique | Fractional Crystallization |

Stage 3: Liberation of the Free Amine and Subsequent Functionalization

The resolved diastereomeric salt is treated with a base to liberate the free chiral amine. This is followed by a representative alkylation reaction to demonstrate its utility as a pharmaceutical intermediate.

Experimental Protocol:

-

Liberation of Free Amine: Suspend the resolved diastereomeric salt in 150 mL of water and add 2 M sodium hydroxide solution until the pH reaches 12-14.

-

Extraction: Extract the liberated free amine with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the enantiomerically pure (R)-N-benzyl-2-methyl-1-aminoindan.

-

Debenzylation: Dissolve the chiral N-benzyl amine in ethanol and subject it to catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain (R)-2-methyl-1-aminoindan.

-

Alkylation (Example with Propargyl Bromide): To the (R)-2-methyl-1-aminoindan in acetonitrile, add potassium carbonate and propargyl bromide.[4] Heat the mixture to reflux and monitor the reaction until completion. After work-up, the corresponding N-propargyl derivative is obtained.

Broader Applications: The Indanone Scaffold in Other Pharmaceuticals

The synthetic principles demonstrated above are applicable to a range of indanone-based pharmaceutical agents.

Donepezil

Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is synthesized from 5,6-dimethoxy-1-indanone.[5] The synthesis involves a condensation reaction with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[5]

Caption: Key steps in the synthesis of Donepezil.

5-Methoxy-2-aminoindane (MEAI)

5-Methoxy-2-aminoindane (MEAI) is a psychoactive compound that has been investigated for its potential to reduce excessive alcohol consumption.[6][7] Its synthesis would logically start from 5-methoxy-1-indanone, following a similar reductive amination pathway as described for 2-methyl-1-indanone.

Conclusion

2-Methyl-1-indanone is a valuable and versatile precursor in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The protocols detailed in this guide for the synthesis of a chiral 2-methyl-1-aminoindan intermediate highlight key chemical transformations that are broadly applicable in drug discovery and development. The principles of reductive amination, chiral resolution, and subsequent functionalization provide a robust framework for the synthesis of a wide range of indanone-based therapeutic molecules. It is our hope that these detailed application notes will serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

-

Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Chemistry, 9, 793541. [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Cali, P., et al. (2015). An Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 45(18), 2131-2137. [Link]

-

Chen, B., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Chemistry, 9, 793541. [Link]

-

Clearmind Medicine. (n.d.). The Science and IP Behind our Treatments. [Link]

- European Patent Office. (2012). Process of resolution of 1-aminoindan. EP2657221A1.

-

Gawronski, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

- Google Patents. (2010).

- Google Patents. (2011).

- Google Patents. (2011). Process for preparation of rasagiline and salts thereof. US20110155626A1.

- Google Patents. (2013). A process for the preparation of n-propragyl 1-amino indane and pharmaceutically acceptable salts thereof. WO2013054346A2.

- Lawson, J. A., & Rao, J. A. (1980). Resolution of racemic 1-aminoindan. Biochemistry, 19(10), 2133-2139. (Referenced in WO2012116752A1)

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

-

Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 345, 49-58. [Link]

-

The Journey of 1-Indanone: From Synthesis Intermediate to Pharmaceutical Backbone. (n.d.). [Link]

-

Tobe, M., et al. (2010). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. [Link]

-

van der Walt, A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): a new binge-mitigating agent. Toxicology and Applied Pharmacology, 345, 49-58. [Link]

-

Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 4. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 6. US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: A Step-by-Step Guide to the Racemic Resolution of 2-Methyl-1-indanone

Abstract: This document provides a comprehensive, step-by-step guide for the racemic resolution of 2-Methyl-1-indanone, a valuable chiral building block in pharmaceutical synthesis. The protocol details a robust, field-proven methodology based on classical chemical resolution. The core strategy involves the conversion of the racemic ketone into a pair of diastereomeric esters, which, due to their distinct physicochemical properties, can be separated via fractional crystallization. Subsequent hydrolysis and oxidation yield the desired enantiomerically pure 2-Methyl-1-indanone. This guide is intended for researchers, chemists, and drug development professionals, offering both detailed experimental procedures and the scientific rationale behind key steps to ensure reproducibility and success.

Introduction and Scientific Principle

Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. 2-Methyl-1-indanone is a key intermediate in the synthesis of various biologically active compounds. Synthesizing this molecule from achiral precursors typically results in a racemic mixture—an equal 50:50 mixture of its two enantiomers, which is optically inactive.[1][2][3] The separation of these enantiomers, a process known as racemic resolution, is therefore a critical step in the development of enantiopure active pharmaceutical ingredients (APIs).

Because enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point), they cannot be separated by standard laboratory techniques like distillation or simple crystallization.[4][5] The most common and industrially scalable method to overcome this challenge is through the formation of diastereomers.[6][7] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[4]

This guide employs a multi-step derivatization strategy, as the target ketone lacks an acidic or basic functional group for direct salt formation. The workflow is as follows:

-

Reduction: The racemic ketone is reduced to the corresponding secondary alcohol, (±)-2-Methyl-1-indanol.

-

Derivatization: The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent (a chiral acid) to form a mixture of two diastereomeric esters.

-

Separation: The diastereomeric esters are separated based on their differential solubility via fractional crystallization.[8]

-

Liberation: The desired, separated diastereomeric ester is hydrolyzed to yield the enantiomerically enriched alcohol.

-

Oxidation: The pure alcohol enantiomer is oxidized back to the target enantiopure 2-Methyl-1-indanone.

This method provides a reliable pathway to access either enantiomer of 2-Methyl-1-indanone in high optical purity.

Experimental Workflow Overview

The entire process, from racemic starting material to the final, enantiomerically pure product, is outlined below.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. youtube.com [youtube.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Derivatization of 2-Methyl-1-indanone for Biological Screening

Introduction: The 2-Methyl-1-indanone Scaffold as a Privileged Structure in Drug Discovery

The 1-indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular architectures that are capable of binding to a variety of biological targets, thereby enabling the development of diverse therapeutic agents. The strategic placement of a methyl group at the C-2 position to form 2-methyl-1-indanone introduces a chiral center and a key point for stereospecific interactions, further enhancing its potential as a versatile starting material for compound library synthesis. Derivatives of the indanone core have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[1]

This guide provides a comprehensive overview of key derivatization strategies for 2-methyl-1-indanone. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for these synthetic choices. We will explore modifications at the active methylene position (adjacent to the carbonyl), transformations of the carbonyl group itself, and electrophilic substitution on the aromatic ring. Each section is supported by detailed protocols and linked to subsequent biological screening assays to create a self-validating workflow from synthesis to preliminary biological evaluation.

Strategic Derivatization of the 2-Methyl-1-indanone Core

The reactivity of 2-methyl-1-indanone offers several avenues for structural modification. The primary sites for derivatization are the α-carbon (C-2), the carbonyl group (C-1), and the aromatic ring. The choice of reaction dictates the type of structural diversity introduced into the molecule, which in turn influences the potential biological activity.

Caption: Key derivatization points on the 2-methyl-1-indanone scaffold.

α-Methylene Functionalization: The Claisen-Schmidt Condensation

Causality and Rationale: The protons on the carbon alpha to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then attack an electrophile. The Claisen-Schmidt condensation is a classic and reliable method that exploits this reactivity, involving the condensation of the enolate with an aromatic aldehyde. This reaction introduces a benzylidene moiety, creating a rigid, conjugated system that is a common feature in many biologically active compounds, particularly tubulin polymerization inhibitors. The substituents on the aromatic aldehyde can be varied extensively to probe structure-activity relationships (SAR).

Protocol 1: Synthesis of 2-(4-methoxybenzylidene)-2-methyl-1-indanone

This protocol details the base-catalyzed condensation of 2-methyl-1-indanone with 4-methoxybenzaldehyde.

-

Materials:

-

2-Methyl-1-indanone (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 10% aqueous solution

-

Ice-cold water

-

Hydrochloric acid (HCl), 1M

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-indanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a minimal amount of ethanol with stirring.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. Maintain the temperature below 10 °C. The formation of a precipitate is often observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

Acidify the mixture to pH ~5-6 with 1M HCl. This will cause the product to precipitate fully.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual base.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-(4-methoxybenzylidene)-2-methyl-1-indanone.

-

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be sharp.

-

Carbonyl Group Modification: Synthesis of Oximes

Causality and Rationale: The carbonyl group is a key site for modification. Converting the ketone into an oxime introduces a nitrogen atom and creates a new functional group that can participate in hydrogen bonding and alter the electronic properties of the scaffold. Oximes are important intermediates and have been shown to possess biological activity in their own right. This modification is a crucial step toward further derivatization, such as Beckmann rearrangement or reduction to amines.

Protocol 2: Synthesis of 2-Methyl-1-indanone Oxime

This protocol describes the reaction of 2-methyl-1-indanone with hydroxylamine.

-

Materials:

-

2-Methyl-1-indanone (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium acetate (CH₃COONa) or Pyridine (2.0 eq)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-indanone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine. Pyridine can also be used as the base.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add water to the mixture until the product begins to precipitate.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol/water.

-

Dry the product under vacuum.

-

Self-Validation: Confirm the structure of the oxime by spectroscopic methods. The disappearance of the ketone peak in the ¹³C NMR and the appearance of a new C=N peak are indicative of a successful reaction. Two isomers (E/Z) may be observed.

-

Aromatic Ring Functionalization: Electrophilic Nitration

Causality and Rationale: The benzene ring of the indanone scaffold can undergo electrophilic aromatic substitution. However, the carbonyl group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles primarily to the meta-position relative to the carbonyl's point of attachment (the 6-position). Nitration introduces a nitro group, a versatile functional handle that can be reduced to an amine for further derivatization. The electronic properties of the nitro group can also directly influence biological activity.

Protocol 3: Synthesis of 2-Methyl-6-nitro-1-indanone

This protocol outlines a standard procedure for the nitration of an aromatic ring deactivated by a carbonyl group.[2] Extreme caution is required when working with concentrated nitric and sulfuric acids.

-

Materials:

-

2-Methyl-1-indanone (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-methyl-1-indanone (1.0 eq) to an excess of concentrated sulfuric acid, keeping the temperature below 10 °C. Stir until fully dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, again keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-methyl-1-indanone, maintaining the reaction temperature below 10 °C. Vigorous stirring is essential.

-

After the addition is complete, let the reaction stir in the ice bath for 1-2 hours.

-

Very carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

-

Allow the ice to melt, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain purified 2-methyl-6-nitro-1-indanone.

-

Self-Validation: Full spectroscopic characterization is crucial to confirm the structure and regioselectivity of the nitration. The substitution pattern can be determined by analyzing the coupling constants in the aromatic region of the ¹H NMR spectrum.

-

Biological Screening of 2-Methyl-1-indanone Derivatives

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay is guided by the intended therapeutic target. Based on the known activities of the indanone scaffold, we present protocols for three common screening paradigms: anticancer, neuroprotective, and antimicrobial.

Caption: Mechanism of tubulin polymerization inhibition by indanone derivatives.

Protocol 4: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO, then diluted in media)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh. Inhibiting AChE increases the amount of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. [3]Many indanone derivatives have been designed as AChE inhibitors, mimicking aspects of the approved drug Donepezil. [4] Protocol 5: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of a reaction between thiocholine (produced by the enzyme) and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Test compounds (dissolved in buffer or a minimal amount of DMSO)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In the wells of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations. Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (vehicle).

-

Add 20 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of reaction (V) for each concentration by calculating the slope of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value. [5]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Mechanism of Action: The specific mechanisms by which indanone derivatives exert antimicrobial effects can vary, but they often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The goal of primary screening is to determine the potency of this inhibition.

Protocol 6: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Dispense 50 µL of broth into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total of 100 µL.

-